Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Overview
Description
Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate is a boronic ester compound with the empirical formula C15H27BO4 and a molecular weight of 282.18 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate typically involves the reaction of an appropriate alkene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction parameters such as temperature, pressure, and catalyst loading are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation Reactions: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Substitution Reactions: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols or Ketones: Formed through oxidation reactions.
Scientific Research Applications
Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Research: Investigated for its potential in bioconjugation and labeling of biomolecules.
Mechanism of Action
The mechanism of action of Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester .
- 1-Methylpyrazole-4-boronic acid pinacol ester .
- Vinylboronic acid pinacol ester .
Uniqueness
Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate is unique due to its dual boronic ester groups, which enhance its reactivity and versatility in cross-coupling reactions compared to similar compounds with a single boronic ester group .
Properties
IUPAC Name |
methyl (Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38B2O6/c1-11-12-13-14-15(22-26-18(2,3)19(4,5)27-22)16(17(24)25-10)23-28-20(6,7)21(8,9)29-23/h11-14H2,1-10H3/b16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYBLPXADRNOD-NXVVXOECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(B2OC(C(O2)(C)C)(C)C)C(=O)OC)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\B2OC(C(O2)(C)C)(C)C)/C(=O)OC)/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38B2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584141 | |
Record name | Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-51-9 | |
Record name | Methyl (2Z)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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